3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DMXAA and has been studied for its potential use in cancer treatment.
Mechanism of Action
DMXAA is thought to activate the immune system by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α). TNF-α is known to cause vascular damage in tumors, leading to their regression. DMXAA has also been shown to inhibit angiogenesis, the formation of new blood vessels in tumors, which is essential for their growth and survival.
Biochemical and Physiological Effects:
DMXAA has been shown to cause a significant increase in TNF-α levels in the blood, leading to vascular damage in tumors. This results in the inhibition of tumor growth and induction of tumor necrosis. DMXAA has also been shown to inhibit angiogenesis, which is essential for tumor growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXAA as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, DMXAA has some limitations, including its potential toxicity and side effects in humans.
Future Directions
There are several future directions for research on DMXAA. One potential direction is the development of new cancer therapies that incorporate DMXAA as a component. Another potential direction is the investigation of the mechanisms underlying DMXAA's effects on the immune system and angiogenesis. Additionally, research could focus on identifying biomarkers that predict response to DMXAA treatment in cancer patients. Finally, further studies could investigate the potential use of DMXAA in combination with other cancer therapies, such as radiation therapy and chemotherapy.
Conclusion:
DMXAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential as a cancer therapy has been extensively studied, and it has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. DMXAA's ability to activate the immune system and inhibit angiogenesis makes it a valuable tool for studying cancer biology and developing new cancer therapies. While there are limitations to its use, DMXAA has several potential future directions for research, including the development of new cancer therapies and investigation of its mechanisms of action.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. DMXAA has also been investigated as a potential enhancer of radiation therapy and chemotherapy.
properties
IUPAC Name |
3,4-dichloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-2-4-11(5-3-10)16-21-15(24-22-16)9-20-17(23)12-6-7-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXZAVQNREOFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.